molecular formula C14H25F3N2O3 B2433456 2-Amino-N-cyclohexyl-N,3-dimethylbutanamide;2,2,2-trifluoroacetic acid CAS No. 2361644-88-2

2-Amino-N-cyclohexyl-N,3-dimethylbutanamide;2,2,2-trifluoroacetic acid

Cat. No.: B2433456
CAS No.: 2361644-88-2
M. Wt: 326.36
InChI Key: LGSACOJPLJIDCE-UHFFFAOYSA-N
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Properties

IUPAC Name

2-amino-N-cyclohexyl-N,3-dimethylbutanamide;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O.C2HF3O2/c1-9(2)11(13)12(15)14(3)10-7-5-4-6-8-10;3-2(4,5)1(6)7/h9-11H,4-8,13H2,1-3H3;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGSACOJPLJIDCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(C)C1CCCCC1)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Disconnections

  • Amide bond cleavage : The tertiary amide suggests a coupling between a carboxylic acid derivative (e.g., 2-amino-3-methylbutanoic acid) and N-cyclohexyl-N-methylamine.
  • Amino group introduction : The 2-amino substituent may originate from a nitrile reduction or via a Gabriel synthesis.
  • Trifluoroacetate salt formation : Protonation of the free amine with trifluoroacetic acid (TFA) yields the final salt.

Computational Route Prediction

AI-driven synthesis planners (e.g., Template_relevance models) propose single-step routes leveraging large reaction databases (Pistachio, Reaxys). For this compound, the top predicted pathway involves:
$$
\text{2-Amino-3-methylbutanoyl chloride} + \text{N-Cyclohexyl-N-methylamine} \xrightarrow{\text{Base}} \text{Amide intermediate} \xrightarrow{\text{TFA}} \text{Trifluoroacetate salt}
$$
This route avoids transition-metal catalysts, aligning with trends in green chemistry.

Synthetic Methodologies

Direct Amidation via Acyl Chloride

Procedure :

  • Acyl chloride formation : 2-Amino-3-methylbutanoic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acyl chloride.
  • Amine coupling : Reacting the acyl chloride with N-cyclohexyl-N-methylamine in dichloromethane (DCM) at 0–5°C yields the amide.
  • Salt formation : The free base is dissolved in ethyl acetate and treated with equimolar TFA, precipitating the trifluoroacetate salt.

Optimization Data :

Parameter Value Source
Reaction temperature 0–5°C
Solvent Dichloromethane
Yield (amide) 78–82%
Purity (HPLC) ≥98%

Reductive Amination Pathway

An alternative route employs reductive amination to construct the β-amino amide skeleton:

  • Ketone preparation : 3-Methyl-2-oxobutanoic acid is condensed with N-cyclohexyl-N-methylamine using titanium(IV) isopropoxide.
  • Reduction : Sodium cyanoborohydride (NaBH₃CN) reduces the imine intermediate to the amine.
  • Salt formation : TFA is added to isolate the product.

Advantages :

  • Avoids handling reactive acyl chlorides.
  • Higher stereocontrol for chiral centers.

Limitations :

  • Requires strict anhydrous conditions.

Industrial-Scale Considerations

For large-scale production, cost-efficiency and safety dictate the choice of methodology:

Catalytic Amidation

Recent protocols utilize polymer-supported carbodiimides (e.g., EDC·HCl) to activate carboxylic acids in situ. This approach eliminates the need for acyl chlorides, reducing hazardous waste.

Comparative Data :

Method Yield (%) Purity (%) Cost Index
Acyl chloride route 82 98 1.2
Reductive amination 75 97 1.5
Catalytic amidation 85 99 1.0

Solvent Selection

Ethyl acetate and tert-butyl methyl ether (TBME) are preferred for salt formation due to their low miscibility with TFA and ease of removal.

Analytical Characterization

Critical quality control parameters include:

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.20–1.45 (m, cyclohexyl), 2.10 (s, N–CH₃), 3.25 (q, J = 6.5 Hz, NH₂).
  • IR (KBr) : 1650 cm⁻¹ (amide C=O), 1200 cm⁻¹ (CF₃).

Chromatographic Purity

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms ≥98% purity.

Emerging Technologies

Machine learning models (e.g., Reaxys_biocatalysis) suggest enzymatic amidation as a future direction, potentially enhancing enantioselectivity.

Chemical Reactions Analysis

2-Amino-N-cyclohexyl-N,3-dimethylbutanamide;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: Researchers use it to study the effects of cyclohexyl and trifluoroacetate groups on biological systems.

    Medicine: It serves as a model compound for developing new pharmaceuticals.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-N-cyclohexyl-N,3-dimethylbutanamide;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The cyclohexyl group and the trifluoroacetate moiety play crucial roles in its activity. These groups can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Biological Activity

2-Amino-N-cyclohexyl-N,3-dimethylbutanamide; 2,2,2-trifluoroacetic acid is a compound with the molecular formula C14H25F3N2O3C_{14}H_{25}F_3N_2O_3 and a molecular weight of 326.36 g/mol. This compound is notable for its unique structural features that confer specific biological activities. Understanding its biological activity is essential for its application in medicinal chemistry and pharmacology.

Chemical Structure

The compound consists of two main components:

  • 2-Amino-N-cyclohexyl-N,3-dimethylbutanamide : This part contributes to the amine functionality and cyclohexyl ring structure.
  • 2,2,2-Trifluoroacetic acid : This moiety enhances the compound's solubility and stability in biological systems.

The biological activity of this compound is primarily mediated through its interaction with various biological targets, including enzymes and receptors. The cyclohexyl and trifluoroacetate groups are critical for modulating these interactions.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can interact with neurotransmitter receptors, influencing neurotransmission and potentially affecting behavioral outcomes.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of amino acids similar to this compound have shown significant antibacterial effects against various pathogens.
  • Neuropharmacological Effects : The structural similarity to known psychoactive compounds suggests potential effects on dopamine transporters, which could be explored further in addiction studies.
  • Anti-inflammatory Properties : Some studies indicate that compounds with similar functional groups may possess anti-inflammatory effects.

Data Table: Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibitory activity against Gram-positive bacteria
NeuropharmacologicalPossible dopamine transporter inhibition
Anti-inflammatoryReduction in inflammatory markers in vitro

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of structurally related amino acid derivatives. The results indicated significant activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the amino group could enhance antibacterial properties.

Case Study 2: Neuropharmacological Assessment

In a pharmacological study, compounds similar to 2-Amino-N-cyclohexyl-N,3-dimethylbutanamide were tested for their ability to inhibit dopamine uptake in neuronal cultures. Results indicated a dose-dependent inhibition pattern, highlighting the potential for this class of compounds in treating disorders related to dopamine dysregulation.

Research Findings

Recent research has focused on synthesizing various derivatives of amino acid compounds to explore their biological activities further. For instance:

  • Synthesis Techniques : Various synthetic routes have been developed involving the reaction of amines with trifluoroacetic acid under different conditions to optimize yield and purity.
  • Biological Testing : In vitro assays have been conducted to assess cytotoxicity and receptor binding affinities, providing insights into the therapeutic potential of these compounds.

Comparison with Similar Compounds

The biological activity of 2-Amino-N-cyclohexyl-N,3-dimethylbutanamide; 2,2,2-trifluoroacetic acid can be contrasted with other amino acid derivatives:

Compound NameStructural FeaturesNotable Biological Activity
2-Amino-N-cyclohexyl-N-methylbenzylamineMethyl substitution on benzeneModerate neuropharmacological effects
2-Amino-2,3-dimethylbutanamideLacks trifluoroacetate groupLimited antimicrobial activity

Q & A

Basic: What are standard synthetic strategies for preparing 2-Amino-N-cyclohexyl-N,3-dimethylbutanamide derivatives?

Answer:
The synthesis typically involves coupling reactions between cyclohexylamine derivatives and activated carboxylic acid intermediates. For example, trifluoroacetic acid (TFA) is often used as a catalyst or solvent in deprotection steps (e.g., removing Boc groups). A common method involves:

  • Step 1: Reacting 3-methylbutanamide precursors with cyclohexylamine under reflux in dichloromethane (DCM) with a coupling agent like EDC/HOBt.
  • Step 2: Neutralization with saturated Na₂CO₃ to isolate the free base, followed by purification via column chromatography (silica gel, eluent: DCM/MeOH gradient) .
  • Key Consideration: Monitor reaction progress using LC-MS to detect intermediates and byproducts .

Basic: Why is trifluoroacetic acid (TFA) frequently used in the synthesis of aminoamide derivatives?

Answer:
TFA is a strong acid (pKa ~0.3) that efficiently cleaves acid-labile protecting groups (e.g., tert-butyloxycarbonyl, Boc) in peptide and amide synthesis. Its volatility allows easy removal under reduced pressure, minimizing residual contamination. For example, in , TFA in DCM deprotected a benzyloxy group at 0°C, enabling subsequent neutralization and extraction .

Advanced: How can enantiomeric purity of 2-Amino-N-cyclohexyl-N,3-dimethylbutanamide be ensured during synthesis?

Answer:

  • Chiral Resolution: Use chiral stationary phases (e.g., CHIRALPAK® IA) for HPLC analysis to separate enantiomers .
  • Asymmetric Synthesis: Employ enantioselective catalysts (e.g., Ru-BINAP complexes) during cyclization or coupling steps.
  • Crystallization: Recrystallize the TFA salt in polar aprotic solvents (e.g., acetone/water mixtures) to enhance diastereomeric excess .
  • Validation: Confirm purity via circular dichroism (CD) spectroscopy or X-ray crystallography .

Advanced: How do researchers address NMR signal interference from residual TFA in structural characterization?

Answer:

  • Deuterated Solvent Exchange: Lyophilize the compound and redissolve in D₂O or deuterated DMSO to reduce TFA signals.
  • pH Adjustment: Neutralize TFA with deuterated NaOD or K₂CO₃ in D₂O to shift proton environments.
  • Advanced Techniques: Use ¹⁹F NMR to distinguish TFA-derived fluorine signals from the target compound’s fluorinated groups (if present) .

Basic: What analytical methods are critical for characterizing the final compound?

Answer:

  • LC-MS: Confirm molecular weight and detect impurities (e.g., m/z for [M+H]+ expected at 283.2 for the free base).
  • ¹H/¹³C NMR: Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals from cyclohexyl and methyl groups.
  • Elemental Analysis: Verify C, H, N content (e.g., theoretical for C₁₃H₂₅N₂O: C 64.69%, H 10.44%, N 11.57%) .

Advanced: How can researchers optimize reaction yields when TFA is involved in hygroscopic intermediates?

Answer:

  • Moisture Control: Use anhydrous solvents (e.g., DCM dried over molecular sieves) and inert atmospheres (N₂/Ar).
  • Quenching Strategy: Add TFA dropwise at 0°C to minimize side reactions, followed by immediate neutralization with Na₂CO₃ to stabilize intermediates .
  • Lyophilization: Freeze-dry TFA-containing aqueous phases to recover hygroscopic solids .

Advanced: What are common pitfalls in coupling reactions for aminoamide synthesis, and how are they resolved?

Answer:

  • Byproduct Formation: Activated esters (e.g., HOBt esters) may hydrolyze if reaction pH drifts. Mitigate by maintaining pH 7–8 with DIEA.
  • Low Solubility: Use DMF or DMSO as co-solvents for hydrophobic intermediates.
  • Cross-Contamination: Pre-purify reagents via flash chromatography to remove residual amines or acids .

Basic: What safety protocols are essential when handling TFA in large-scale reactions?

Answer:

  • Ventilation: Use fume hoods due to TFA’s corrosive vapors.
  • PPE: Acid-resistant gloves (e.g., nitrile) and face shields.
  • Neutralization: Treat waste with 10% NaHCO₃ before disposal to neutralize residual TFA .

Advanced: How can researchers analyze conflicting data from LC-MS and NMR for this compound?

Answer:

  • Scenario: LC-MS shows a single peak, but NMR reveals multiple signals.
  • Root Cause: Residual solvents (e.g., TFA, DCM) or rotameric forms (e.g., hindered rotation in the cyclohexyl group).
  • Resolution:
    • Heat the NMR sample to 50°C to average rotamer signals.
    • Re-analyze via LC-MS with a high-resolution column (e.g., C18, 1.7 µm particles) to separate co-eluting impurities .

Advanced: What strategies improve the stability of 2-Amino-N-cyclohexyl-N,3-dimethylbutanamide salts during storage?

Answer:

  • Salt Formulation: Convert to stable salts (e.g., hydrochloride) via titration with HCl in EtOAc.
  • Storage Conditions: Store as a lyophilized powder at -20°C under argon to prevent oxidation or hydrolysis.
  • Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to identify degradation pathways (e.g., amide hydrolysis) .

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